molecular formula C11H9ClN2O2S B12823450 3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride

3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride

Cat. No.: B12823450
M. Wt: 268.72 g/mol
InChI Key: RUVIIVIMQSSQBO-UHFFFAOYSA-N
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Description

3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C11H9ClN2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a 4-methylpyrimidin-2-yl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride typically involves the reaction of 4-methylpyrimidine with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and other derivatives, depending on the nucleophile used .

Scientific Research Applications

3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A simpler analog without the pyrimidine substitution.

    4-(Trifluoromethyl)benzenesulfonyl chloride: A compound with a trifluoromethyl group instead of a methylpyrimidine group.

    Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride with a toluene group.

Uniqueness

3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride is unique due to the presence of the 4-methylpyrimidine group, which can impart specific reactivity and properties to the compound. This makes it valuable in the synthesis of complex molecules and in applications where specific functional groups are required .

Properties

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

3-(4-methylpyrimidin-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C11H9ClN2O2S/c1-8-5-6-13-11(14-8)9-3-2-4-10(7-9)17(12,15)16/h2-7H,1H3

InChI Key

RUVIIVIMQSSQBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)C2=CC(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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